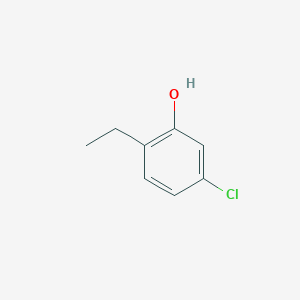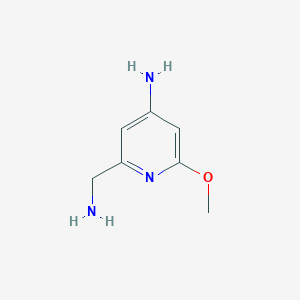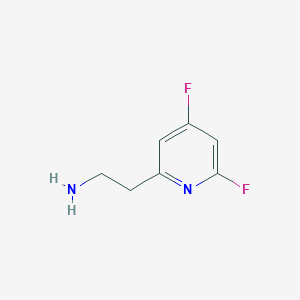
2-(4,6-Difluoropyridin-2-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,6-Difluoropyridin-2-YL)ethanamine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2-(4,6-Difluoropyridin-2-YL)ethanamine typically involves the introduction of fluorine atoms into the pyridine ring. One common method involves the treatment of commercially available fluorinated pyridine derivatives with appropriate reagents. For example, 3,5-dichloro-2,4,6-trifluoropyridine can be treated with sodium methoxide, followed by reduction with palladium on carbon (Pd/C) in the presence of ammonium formate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
2-(4,6-Difluoropyridin-2-YL)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen or ammonium formate.
Oxidation Reactions: Oxidation of the ethanamine side chain can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while reduction reactions can produce partially or fully reduced derivatives.
Scientific Research Applications
2-(4,6-Difluoropyridin-2-YL)ethanamine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals.
Agrochemicals: It is used in the development of herbicides and insecticides due to its biological activity.
Radiopharmaceuticals: Fluorinated pyridines are used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 2-(4,6-Difluoropyridin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the pyridine ring enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and binding affinity . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
2-(4,6-Difluoropyridin-2-YL)ethanamine can be compared with other fluorinated pyridines and ethanamine derivatives:
2-(4,6-Dimethylpyrimidin-2-YL)ethanamine: This compound has methyl groups instead of fluorine atoms, resulting in different chemical and biological properties.
2-(4,4-Difluoropiperidin-1-yl)ethanamine: This compound has a piperidine ring instead of a pyridine ring, which affects its reactivity and applications.
Trifluoromethylpyridines: These compounds have a trifluoromethyl group instead of difluoropyridine, leading to different physicochemical properties and applications.
Properties
Molecular Formula |
C7H8F2N2 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
2-(4,6-difluoropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8F2N2/c8-5-3-6(1-2-10)11-7(9)4-5/h3-4H,1-2,10H2 |
InChI Key |
FOWAGHBBCRBTES-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCN)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


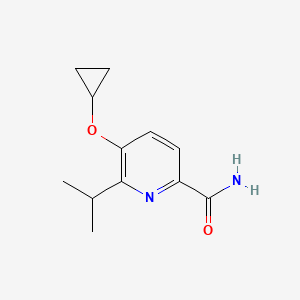
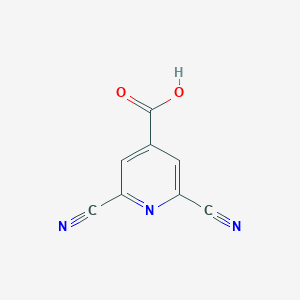
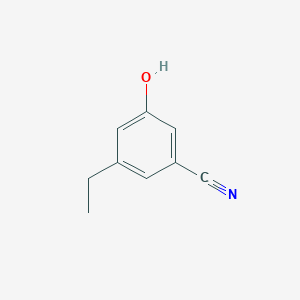
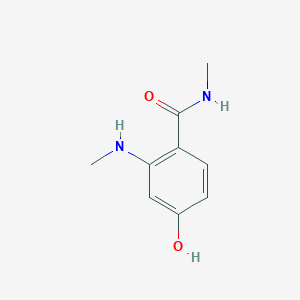
![1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone](/img/structure/B14850953.png)
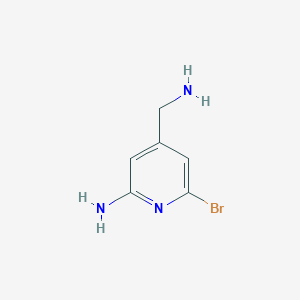
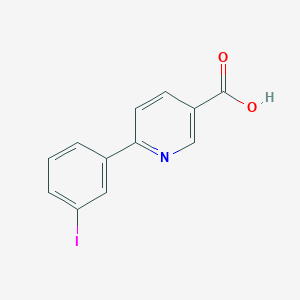
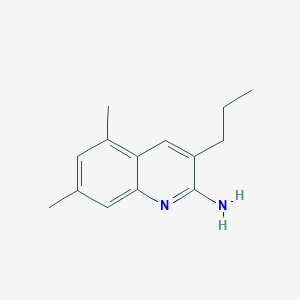
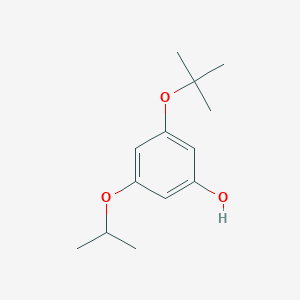
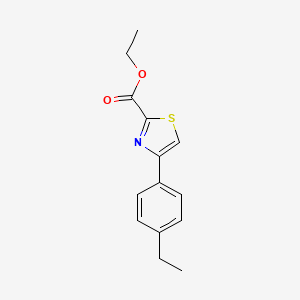
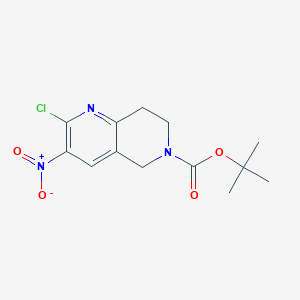
![Sodium;2-azaniumyl-3-[(3-octadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate](/img/structure/B14851004.png)
